p38α MAPK Inhibitory Potency of N-(4-chlorophenyl)-1-quinazolin-4-ylpiperidine-4-carboxamide vs. Reference p38α Inhibitor
N-(4-chlorophenyl)-1-quinazolin-4-ylpiperidine-4-carboxamide inhibits p38α MAPK in a cellular context with an IC50 of 25,000 nM (25 µM) [1]. This activity is weak relative to a reference p38α inhibitor (CHEMBL3393296) which exhibits an IC50 of 970 nM in the same TC28 cell-based PGE2 production assay [2].
| Evidence Dimension | p38α MAPK cellular inhibition (IL-1-induced PGE2 production) |
|---|---|
| Target Compound Data | IC50 = 25,000 nM (25 µM) |
| Comparator Or Baseline | Reference p38α inhibitor (BDBM50059171 / CHEMBL3393296): IC50 = 970 nM |
| Quantified Difference | Reference inhibitor is approximately 26-fold more potent than target compound |
| Conditions | Human TC28 cells; 20 min pre-incubation prior to IL-1 challenge |
Why This Matters
Procurement of this compound for p38α inhibition studies is contraindicated due to weak potency (25 µM), whereas alternative quinazoline derivatives may offer substantially greater target engagement.
- [1] BindingDB. BDBM50418818 (CHEMBL1796293): IC50 = 2.50E+4 nM for inhibition of p38-alpha in human TC28 cells. View Source
- [2] BindingDB. BDBM50059171 (CHEMBL3393296): IC50 = 970 nM for inhibition of p38-alpha in human TC28 cells. View Source
